N-[(2,5-difluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine
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Overview
Description
N-[(2,5-difluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a thieno[3,2-d]pyrimidine core with an azetidin-3-amine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-difluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form the thieno[3,2-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the compound.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Commonly involves nucleophilic substitution to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Thieno[3,4-b]pyridine derivatives: Used in the synthesis of various biologically active compounds.
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine stands out due to its unique combination of a thieno[3,2-d]pyrimidine core and an azetidin-3-amine moiety. This structural uniqueness contributes to its diverse range of applications and potential therapeutic properties.
Properties
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4S/c17-11-1-2-13(18)10(5-11)6-19-12-7-22(8-12)16-15-14(3-4-23-15)20-9-21-16/h1-5,9,12,19H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJTSDXIJIJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NCC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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